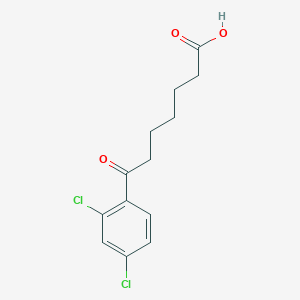

7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid

Description

Historical Context and Evolution of Research on Keto Acids and Their Biological Significance

Keto acids, also known as oxo acids, are organic compounds that contain both a carboxylic acid group and a ketone group. wikipedia.orgwikiwand.com The scientific inquiry into keto acids has a rich history intertwined with the development of biochemistry and our understanding of metabolism. Early research in the 20th century identified key alpha-keto acids as crucial intermediates in fundamental metabolic pathways. For instance, pyruvic acid and oxaloacetic acid were recognized for their central roles in glycolysis and the Krebs citric acid cycle, respectively, processes essential for energy production in living organisms. wikipedia.orgwikiwand.comdbpedia.org

The biological significance of keto acids extends beyond energy metabolism. They are involved in the metabolism of amino acids, where they can be formed through oxidative deamination. wikipedia.org This reversible process also allows them to serve as precursors for the synthesis of amino acids. wikipedia.org Furthermore, alpha-keto acids like alpha-ketoglutarate (B1197944) have been identified as important signaling molecules and coenzymes in various cellular processes. wikiwand.com The study of keto acids has also shed light on certain pathological conditions. For example, an accumulation of keto acids in the blood can lead to ketosis, a state that can be indicative of metabolic dysregulation. wisdomlib.org The diverse roles of keto acids in both normal physiology and disease have ensured their continued importance as subjects of scientific investigation.

Overview of Dichlorophenyl-Substituted Chemical Entities in Academic Inquiry

The incorporation of a dichlorophenyl group into a molecule can significantly influence its physical, chemical, and biological properties. This structural motif has been a subject of considerable academic inquiry, particularly in the fields of medicinal chemistry and materials science. The presence and position of the chlorine atoms on the phenyl ring can alter a compound's lipophilicity, electronic properties, and steric profile, which in turn can affect its reactivity and interactions with biological targets.

In medicinal chemistry, dichlorophenyl-substituted compounds have been investigated for a wide range of potential therapeutic applications. For example, research has explored their use in the development of novel ligands for dopamine (B1211576) receptors, which are targets for treating neurological and psychiatric disorders. nih.gov The 2,4-dichloro substitution pattern, as seen in 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid, has been specifically studied in the context of chalcones with potential antimicrobial activity. researchgate.net Furthermore, the design of compounds containing a dichlorophenyl moiety has been a strategy in the development of inhibitors for enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is a target in cancer therapy. tandfonline.com The prevalence of this structural feature in various bioactive molecules underscores its importance in the design of new chemical entities with specific biological functions.

Rationale for Investigating this compound in Fundamental Chemical and Biochemical Research

The rationale for investigating this compound in fundamental research stems from the combination of its structural features: a keto acid backbone and a dichlorophenyl substituent. The keto acid portion of the molecule suggests potential involvement in metabolic pathways or as a modulator of enzymatic activity. The long aliphatic chain provides a degree of lipophilicity, which could influence its transport and distribution in biological systems.

The presence of the 2,4-dichlorophenyl group adds another layer of interest. As discussed, this moiety is a known pharmacophore in various contexts and can impart specific binding properties to a molecule. Therefore, this compound could be investigated as a potential inhibitor or substrate for enzymes that recognize either long-chain fatty acids or aromatic structures. Its synthesis and characterization would also be of interest from a purely chemical perspective, contributing to the broader understanding of the synthesis and properties of substituted oxoheptanoic acids.

Scope and Objectives of Current Academic Research on the Compound

While specific, in-depth academic studies on this compound are not widely published, the objectives of potential research on this compound can be inferred from studies on related molecules. A primary objective would likely be the development of an efficient and scalable synthetic route to obtain the pure compound. Following its synthesis, a thorough characterization of its physicochemical properties would be necessary.

Subsequent research would likely focus on its potential biological activities. This could involve screening the compound for its effects on various enzymes, receptors, and cell-based assays. For instance, given the structural similarities to other bioactive molecules, it could be tested for antimicrobial, anti-inflammatory, or anticancer properties. researchgate.net Mechanistic studies would aim to elucidate the specific molecular targets and pathways through which this compound exerts any observed biological effects. Such research would contribute to the growing body of knowledge on the structure-activity relationships of dichlorophenyl-containing compounds and keto acids.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C13H14Cl2O3 |

| Molecular Weight | 289.16 g/mol |

| Appearance | Powder |

| Purity | Typically ≥97% |

| Storage | Room temperature, sealed well |

Structure

3D Structure

Properties

IUPAC Name |

7-(2,4-dichlorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-9-6-7-10(11(15)8-9)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTBNQWFQBSLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645414 | |

| Record name | 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-25-8 | |

| Record name | 2,4-Dichloro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 2,4 Dichlorophenyl 7 Oxoheptanoic Acid and Its Precursors

Established Synthetic Pathways to Oxoheptanoic Acid Scaffolds

The construction of the oxoheptanoic acid backbone is a critical phase in the total synthesis of the target molecule. Several classical and contemporary organic reactions can be employed to build this aliphatic chain featuring both a ketone and a terminal carboxylic acid.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

A cornerstone of C-C bond formation to aromatic systems, the Friedel-Crafts acylation, is a primary method for synthesizing the aryl ketone portion of the target molecule. nih.govyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a monoacylated product. sigmaaldrich.com For the synthesis of a 7-aryl-7-oxoheptanoic acid derivative, the acylating agent would be a seven-carbon dicarboxylic acid derivative like pimeloyl chloride or pimelic anhydride.

A variety of catalysts and conditions can be employed to optimize this reaction, with modern approaches focusing on greener and more efficient protocols.

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst System | Acylating Agent | Solvent | Key Features |

|---|---|---|---|

| AlCl₃, FeCl₃ | Acyl Chlorides, Anhydrides | Dichlorobenzene, Nitrobenzene (B124822) | Traditional, highly effective Lewis acids. libretexts.orgrsc.orgresearchgate.net |

| Methanesulfonic anhydride | Carboxylic Acids | Solvent-free | Metal- and halogen-free methodology, minimizing waste. acs.org |

| Iron(III) chloride hexahydrate | Acetic Anhydride | Tunable Aryl Alkyl Ionic Liquids (TAAILs) | Allows for catalyst and solvent recycling. beilstein-journals.orgbeilstein-journals.org |

Carboxylation Reactions for Terminal Acid Group Introduction

The introduction of the terminal carboxylic acid group is another key transformation. This is frequently achieved through the carboxylation of organometallic intermediates. The most common method involves the reaction of a Grignard reagent with carbon dioxide. libretexts.org In this process, an organohalide is first converted into a potent nucleophilic Grignard reagent, which then adds to the electrophilic carbon of CO₂. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid. libretexts.org

An alternative to Grignard reagents is the use of organolithium compounds, which are also powerful nucleophiles and strong bases. organicchemistrytutor.comyoutube.com However, care must be taken as excess organolithium reagent can sometimes attack the initially formed carboxylate, leading to the formation of a ketone after workup. organicchemistrytutor.comyoutube.com

Another important pathway is the hydrolysis of nitriles. This two-step sequence begins with a nucleophilic substitution (SN2) reaction where a cyanide ion displaces a halide from a primary or secondary alkyl halide. libretexts.org The resulting nitrile is then subjected to hydrolysis, typically under acidic or basic conditions, to afford the carboxylic acid. This method has the distinct feature of extending the carbon chain by one carbon atom. libretexts.org

Table 2: Comparison of Carboxylation Methods

| Method | Starting Material | Reagents | Key Characteristics |

|---|---|---|---|

| Grignard Carboxylation | Alkyl/Aryl Halide | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Versatile for various halides; sensitive to acidic functional groups. libretexts.org |

| Organolithium Carboxylation | Alkyl/Aryl Halide | 1. Li; 2. CO₂; 3. H₃O⁺ | Highly reactive; potential for side reactions to form ketones. organicchemistrytutor.comyoutube.com |

Multi-component Reaction Approaches for α-Ketoacid Synthesis

Multi-component reactions (MCRs) offer significant advantages in synthetic efficiency by combining three or more reactants in a single operation to form complex products, adhering to principles of pot, atom, and step economy. nih.gov While the target molecule is a γ-ketoacid, MCR strategies are well-documented for the synthesis of α-ketoacids, which are structurally related and highlight the power of this approach. mdpi.com

The synthesis of α-ketoacids can be achieved from simple dicarbonyl compounds like diethyl oxalate (B1200264) through sequences involving alkylation and other transformations. mdpi.com For example, the Strecker reaction, first reported in 1850, is a classic MCR that produces α-amino nitriles, which can be hydrolyzed to amino acids. nih.gov Analogous strategies can be envisioned for ketoacid synthesis. Modern MCRs can assemble complex heterocyclic and acyclic scaffolds in a single step, representing a powerful tool for building diverse molecular libraries. nih.gov

Table 3: Example of a Pseudo-Five-Component Reaction for Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

|---|

This table illustrates the principle of MCRs in assembling complex molecules in one pot, a strategy adaptable to ketoacid synthesis. nih.gov

Ring-Opening Reactions of Cyclic Anhydrides

The ring-opening of cyclic anhydrides provides a direct and powerful route to structures containing both a carboxylic acid and a carbonyl group. This reaction can be initiated by various nucleophiles. In the context of synthesizing 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid, the most direct approach involves a Friedel-Crafts-type reaction where the 1,3-dichlorobenzene (B1664543) ring acts as the nucleophile, attacking a seven-membered cyclic anhydride (pimelic anhydride) in the presence of a Lewis acid. This single step simultaneously installs the aryl ketone and generates the terminal carboxylic acid.

Alternatively, the ring-opening of anhydrides with other nucleophiles is a common strategy. For instance, the reaction between glutaric anhydride and 2,4-dichloroaniline (B164938) in toluene (B28343) yields 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, demonstrating the clean formation of an amide and a carboxylic acid from the anhydride precursor. mdpi.com This highlights the versatility of cyclic anhydrides as synthons for difunctional molecules. mdpi.com The copolymerization of epoxides with cyclic anhydrides further showcases their utility in polymer chemistry. rsc.orgnih.gov

Table 4: Oxoalkanoic Acids from Ring-Opening of Cyclic Anhydrides

| Cyclic Anhydride | Carbon Chain Length | Resulting Oxoalkanoic Acid Scaffold (after acylation) |

|---|---|---|

| Succinic Anhydride | 4 | 4-Aryl-4-oxobutanoic acid |

| Glutaric Anhydride | 5 | 5-Aryl-5-oxopentanoic acid |

| Adipic Anhydride | 6 | 6-Aryl-6-oxohexanoic acid |

Regiospecific Functionalization and Dichlorophenyl Ring Integration

Achieving the correct 2,4-dichloro substitution pattern on the phenyl ring and integrating it into the final molecule is paramount. This requires careful control over electrophilic aromatic substitution reactions.

Halogenation Techniques and Aromatic Substitution Control

The synthesis of the 1,3-dichlorobenzene precursor is typically achieved through electrophilic aromatic halogenation. wikipedia.org This reaction involves treating an aromatic compound with a halogen (e.g., Cl₂) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.org

Controlling the position of incoming substituents (regioselectivity) is dictated by the electronic properties of any groups already present on the aromatic ring. studysmarter.co.uk Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. Halogens themselves are deactivating yet ortho, para-directing.

When 1,3-dichlorobenzene (a meta-disubstituted arene) undergoes Friedel-Crafts acylation, the directing effects of the two chlorine atoms guide the incoming acyl group. Studies on the benzoylation of m-dichlorobenzene have shown that the reaction yields mainly 2,4-dichlorobenzophenone (B35555) along with a smaller amount of the 2,6-isomer. rsc.org This indicates that acylation at the C4 position (para to one chlorine and ortho to the other) is sterically and electronically favored over acylation at the C2 position (between the two chlorines). This inherent regioselectivity is a critical consideration in the synthesis of this compound.

Table 5: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Example | Electronic Effect | Directing Influence |

|---|---|---|---|

| Alkyl | -CH₃ | Activating | Ortho, Para |

| Hydroxyl | -OH | Activating | Ortho, Para |

| Halogen | -Cl, -Br | Deactivating | Ortho, Para |

| Carbonyl | -C(=O)R | Deactivating | Meta |

| Nitro | -NO₂ | Deactivating | Meta |

Coupling Reactions for Aryl-Alkyl Ketone Formation

The creation of the bond between the dichlorinated aromatic ring and the heptanoic acid chain is the central transformation in synthesizing this compound. This is primarily achieved through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation: This classic and direct method involves the reaction of an aromatic ring with an acylating agent in the presence of a strong Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com For the target molecule, the synthesis would involve the acylation of 1,3-dichlorobenzene with a pimelic acid derivative (such as pimelic anhydride or pimeloyl chloride). The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent, generating a resonance-stabilized acylium ion. sigmaaldrich.com This electrophile is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene. The substitution occurs at the 4-position, which is sterically accessible and activated by the ortho- and para-directing nature of the chlorine atoms, leading to the desired 2,4-dichloro substitution pattern on the final product. A key drawback of this method is the need for stoichiometric or greater amounts of the catalyst, as the product ketone complexes with the Lewis acid. wikipedia.orgorganic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers several advanced alternatives for forming aryl-alkyl ketones, often with higher functional group tolerance and milder reaction conditions. These methods typically involve the coupling of an organometallic reagent with an electrophile.

Suzuki-Miyaura Coupling: This reaction can be adapted to form ketones by coupling an aryl boronic acid with an acyl chloride or anhydride. organic-chemistry.org In this context, 2,4-dichlorophenylboronic acid could be coupled with a suitable derivative of 7-oxoheptanoic acid using a palladium catalyst.

Nickel-Catalyzed Coupling: Nickel catalysts can facilitate the reductive coupling of aryl acids or anhydrides with unactivated alkyl halides to form alkyl-aryl ketones. rsc.org Another nickel-catalyzed approach involves the coupling of organotriflates with primary alcohols. organic-chemistry.org

Negishi Coupling: This involves the reaction of an organozinc compound with an acyl chloride, often catalyzed by palladium or nickel complexes. For this synthesis, a 2,4-dichlorophenylzinc halide could be reacted with pimeloyl chloride. organic-chemistry.org

These cross-coupling reactions provide powerful alternatives to Friedel-Crafts acylation, though they may require the synthesis of more complex starting materials like organoboron or organozinc compounds.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic procedure from a laboratory scale to industrial production requires rigorous optimization of all reaction parameters to maximize yield, minimize waste, and ensure process safety and cost-effectiveness. For the synthesis of this compound, particularly via the robust Friedel-Crafts acylation route, catalyst selection, solvent effects, and temperature control are critical variables.

Traditional Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and widely used catalyst for these reactions due to its strong Lewis acidity. numberanalytics.com Ferric chloride (FeCl₃) serves as a milder, sometimes more selective alternative. numberanalytics.com A significant challenge with these catalysts is that they form stable complexes with the aryl ketone product, necessitating their use in stoichiometric quantities, which complicates product isolation and generates substantial waste. wikipedia.orgresearchgate.net

Reusable Solid Acid Catalysts: To address the environmental and economic drawbacks of traditional catalysts, research has focused on solid, reusable alternatives. Zeolites, such as Zeolite Y, and ion-exchange resins have emerged as efficient and environmentally friendlier options. researchgate.net These solid catalysts can be easily recovered by filtration and potentially reused, improving the atom economy and simplifying the purification process. Their use can be particularly advantageous in continuous flow processes designed for industrial-scale production. numberanalytics.comresearchgate.net

The following table compares different catalyst systems for aryl-alkyl ketone formation.

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃ | Inert organic solvent, 0°C to reflux | High reactivity, well-established | Stoichiometric amounts required, corrosive, waste generation wikipedia.orgresearchgate.net |

| Solid Acid Catalysts | Zeolites (e.g., Zeolite Y) | High temperature, organic solvent or solvent-free | Reusable, environmentally friendlier, suitable for flow chemistry researchgate.net | May require higher temperatures, potential for lower activity |

| Palladium Complexes | Pd(OAc)₂, PdCl₂(Ph₃P)₂ | With organoboron reagents (Suzuki) | High functional group tolerance, catalytic amounts organic-chemistry.orgscirp.org | Catalyst cost, potential for metal contamination |

| Nickel Complexes | NiCl₂(dppp) | With organozinc reagents (Negishi) or alkyl halides | Lower cost than palladium, versatile rsc.orgorganic-chemistry.org | Air/moisture sensitivity, potential for side reactions |

Solvent Effects and Temperature Profile Control

The reaction medium and temperature are critical for controlling reaction kinetics and selectivity.

Solvent Selection: The ideal solvent for Friedel-Crafts acylation should be inert to the reaction conditions and capable of dissolving the reactants. Commonly used solvents include nitrobenzene and halogenated hydrocarbons. rsc.org Notably, 1,2-dichlorobenzene (B45396) is often used as a solvent for acylations, indicating its relative inertness under these conditions. researchgate.netchemicalforums.com The choice of solvent can influence the solubility of intermediates and the activity of the catalyst. In the pursuit of "green chemistry," solvent-free conditions or the use of less hazardous media like supercritical carbon dioxide have been explored. researchgate.net

The table below summarizes the general effects of temperature and solvent choice.

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Higher temperature increases rate but may decrease selectivity numberanalytics.com | Find the optimal balance between reaction time and purity of the product. |

| Solvent | Affects reactant solubility, catalyst activity, and reaction kinetics researchgate.net | Select an inert solvent that provides good solubility and facilitates an efficient reaction. |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

After the synthesis is complete, a multi-step purification process is necessary to isolate this compound from unreacted starting materials, catalyst residues, and reaction byproducts.

Reaction Quenching and Initial Extraction: The reaction mixture is typically quenched by carefully adding it to a mixture of ice and a strong acid, such as hydrochloric acid. This step hydrolyzes the catalyst-ketone complex and decomposes any remaining acylating agent. google.com The product is then extracted from the aqueous layer into an organic solvent like dichloromethane (B109758) or ethyl acetate.

Acid-Base Extraction: A highly effective method for purifying carboxylic acids involves selective extraction. google.com The organic layer containing the crude product is washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide (B78521). The acidic target compound reacts to form its water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral impurities, such as unreacted 1,3-dichlorobenzene and other non-acidic byproducts, remain in the organic layer, which is then discarded.

Isolation of the Final Compound: The basic aqueous layer is washed with a fresh portion of organic solvent to remove any residual neutral impurities. Subsequently, the aqueous layer is re-acidified with a strong acid (e.g., concentrated HCl) until the pH is low (pH ~1-2). google.com This protonates the carboxylate salt, causing the pure this compound to precipitate out of the solution as a solid.

Final Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and dried. For achieving high purity, recrystallization from a suitable solvent or solvent mixture is often employed. scirp.org Alternatively, if the product is an oil or difficult to crystallize, column chromatography on silica (B1680970) gel can be used for purification. scirp.org The purity of the final compound and any intermediates is typically confirmed using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Chemical Reactivity and Derivatization Studies of 7 2,4 Dichlorophenyl 7 Oxoheptanoic Acid

Characterization of the Ketone Functionality Reactivity

The ketone group in 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid is a primary site for chemical modification. Its reactivity is largely dictated by the electrophilic nature of the carbonyl carbon, which is further influenced by the attached dichlorophenyl ring.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone is susceptible to attack by various nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. Common nucleophilic addition reactions include reduction and Grignard reactions.

Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity and reaction conditions.

Grignard reagents (R-MgX) can also be employed to introduce a new carbon-carbon bond at the carbonyl center, leading to the formation of a tertiary alcohol. The R-group of the Grignard reagent can be varied to introduce a wide range of substituents.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium borohydride | 7-(2,4-Dichlorophenyl)-7-hydroxyheptanoic acid |

Alpha-Halogenation and Alpha-Alkylation Reactions

The carbon atoms adjacent to the carbonyl group (alpha-carbons) exhibit enhanced reactivity due to the electron-withdrawing nature of the ketone. This allows for selective halogenation and alkylation at these positions.

Alpha-halogenation can be achieved under acidic or basic conditions. For instance, in the presence of an acid catalyst, the ketone can be converted to its enol form, which then reacts with a halogen source like bromine (Br₂) to introduce a halogen atom at the alpha-position.

Alpha-alkylation involves the deprotonation of the alpha-carbon using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate then acts as a nucleophile and can react with an alkyl halide to form a new carbon-carbon bond.

Transformations of the Carboxylic Acid Group

The terminal carboxylic acid group provides a second major site for derivatization, offering opportunities for esterification, amide bond formation, and salt formation to modulate the compound's properties.

Esterification Reactions and Ester Derivative Synthesis for Research Probes

Esterification of the carboxylic acid can be accomplished through several methods, with the Fischer esterification being a classic example. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The choice of alcohol determines the nature of the resulting ester. These ester derivatives can be valuable as research probes, for instance, by incorporating a fluorescent alcohol to create a fluorescently tagged molecule.

Table 2: Esterification Reactions for Probe Synthesis

| Alcohol | Catalyst | Ester Product | Potential Application |

|---|---|---|---|

| Methanol | Sulfuric Acid | Methyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate | Simple ester for further modification |

Amide Bond Formation and Peptide Analog Synthesis

The carboxylic acid can be converted into an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). This chemistry allows for the conjugation of the molecule to peptides or other amine-containing biomolecules, creating peptide analogs with potential biological applications.

Salt Formation with Organic and Inorganic Bases for Stability and Solubility Modulation.

The acidic proton of the carboxylic acid group can be readily removed by reaction with a base to form a salt. This conversion can significantly impact the compound's physical properties, such as its melting point, stability, and, most importantly, its solubility in aqueous media. A variety of organic and inorganic bases can be used for this purpose.

Inorganic bases like sodium hydroxide (B78521) or potassium carbonate can be used to form the corresponding sodium or potassium salts. Organic bases, such as triethylamine (B128534) or piperazine, can also be employed to generate ammonium (B1175870) salts. The choice of the counter-ion can be tailored to achieve the desired solubility and stability characteristics.

Table 3: Salt Formation for Solubility and Stability Modulation

| Base | Salt Formed | Expected Solubility Change |

|---|---|---|

| Sodium Hydroxide | Sodium 7-(2,4-dichlorophenyl)-7-oxoheptanoate | Increased aqueous solubility |

| Triethylamine | Triethylammonium 7-(2,4-dichlorophenyl)-7-oxoheptanoate | Increased solubility in organic solvents |

Derivatization Strategies for Enhancing Research Utility and Molecular Probes

The presence of a carboxylic acid and a ketone functional group allows for a variety of derivatization strategies aimed at creating molecular probes to study biological systems. These probes can be designed to include reporter groups like fluorophores or affinity tags, and photoreactive moieties for covalent labeling of target biomolecules.

The terminal carboxylic acid of this compound is the primary site for derivatization to synthesize bioconjugates and fluorescently labeled probes. Standard peptide coupling methodologies are typically employed for this purpose. These reactions involve the activation of the carboxylic acid, facilitating its reaction with primary or secondary amines present on biomolecules or fluorescent reporter molecules.

Commonly used coupling agents for this transformation include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This active ester can then efficiently react with an amine-containing molecule to form a stable amide bond.

Bioconjugate Synthesis: For bioconjugation, the amine could be a lysine (B10760008) residue on a protein or a modified oligonucleotide. The resulting conjugate links the 7-(2,4-dichlorophenyl)-7-oxoheptanoyl moiety to a larger biomolecule, which can be useful for studying its interactions or for targeted delivery.

Fluorescent Labeling: To create fluorescent probes, the carboxylic acid can be coupled with a variety of commercially available fluorescent dyes that possess an amine functionality, such as aminocoumarins, fluorescein (B123965) derivatives, or rhodamines. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths. For example, coupling with a dye like 5-(aminoacetamido)fluorescein would yield a probe that can be visualized in cellular imaging studies.

Below is a table summarizing potential fluorescent labels that could be conjugated to this compound.

| Fluorescent Label | Amine Derivative | Excitation Max (nm) | Emission Max (nm) |

| Coumarin | 7-Amino-4-methylcoumarin | ~350 | ~450 |

| Fluorescein | 5-(Aminoacetamido)fluorescein | ~494 | ~520 |

| Rhodamine B | Rhodamine B ethylenediamine | ~560 | ~580 |

| Cyanine Dyes | Amino-modified Cy5 | ~650 | ~670 |

This table presents representative data for common fluorophores and is for illustrative purposes.

Photoaffinity labeling is a powerful technique to identify the biological targets of a small molecule. A photoaffinity probe is a molecule that, upon irradiation with light of a specific wavelength, generates a highly reactive species that can form a covalent bond with nearby molecules, such as the binding pocket of a target protein.

The this compound structure is particularly amenable to being converted into a photoaffinity probe due to its aromatic ketone moiety. Aryl ketones, such as the dichlorobenzophenone group present in this compound, are known to be effective photophores. Upon excitation with UV light (typically around 350-360 nm), the benzophenone (B1666685) moiety can enter an excited triplet state. This excited state can abstract a hydrogen atom from a nearby C-H bond within the binding site of a target protein, leading to the formation of a radical pair that subsequently collapses to form a stable covalent C-C bond.

To enhance the utility of such a probe, a reporter tag, such as biotin (B1667282) or an alkyne handle for click chemistry, is often incorporated. This is typically achieved by modifying the carboxylic acid end of the molecule, as described in the previous section, prior to its use in a photoaffinity labeling experiment. The general structure of such a probe would consist of the 7-(2,4-dichlorophenyl)-7-oxoheptanoyl scaffold (the recognition element and photophore), a linker, and a reporter tag.

The table below outlines common photoreactive groups and their characteristics, highlighting the relevance of the inherent benzophenone structure.

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features |

| Benzophenone | 350-360 | Triplet Ketone | Relatively stable, less prone to react with water, repeatedly activatable. acs.org |

| Aryl Azide | 254-300 | Nitrene | Highly reactive, can undergo insertion into C-H and N-H bonds. |

| Diazirine | 350-380 | Carbene | Small and highly reactive, can insert into a wide range of chemical bonds. |

This table provides a general comparison of common photoaffinity labeling groups.

Stability and Degradation Pathways of the Compound Under Controlled Experimental Conditions

The stability of this compound is a critical factor for its use in experimental settings. The primary sites of potential degradation are the ketone and carboxylic acid functionalities, as well as the carbon-chlorine bonds on the aromatic ring under certain conditions.

Under typical physiological conditions (neutral pH, aqueous solution), the compound is expected to be relatively stable. However, exposure to harsh acidic or basic conditions, strong oxidizing or reducing agents, or high energy sources like UV light can lead to degradation.

Acidic and Basic Conditions:

Acid Catalysis: In strong acidic conditions, the ketone's alpha-hydrogens may become susceptible to substitution reactions, such as halogenation, if a halogen source is present. wikipedia.orgstackexchange.comlibretexts.org

Base Catalysis: Under strong basic conditions, the alpha-protons of the ketone are more acidic and can be removed to form an enolate. This can lead to aldol-type condensation reactions or other rearrangements.

Oxidative and Reductive Degradation:

Oxidation: Strong oxidizing agents could potentially cleave the aliphatic chain or oxidize the ketone. However, the aromatic ring is relatively electron-deficient due to the chlorine substituents, making it less susceptible to oxidative degradation.

Reduction: The ketone is susceptible to reduction by common reducing agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol, 7-(2,4-dichlorophenyl)-7-hydroxyheptanoic acid.

Photodegradation: As an aromatic ketone, the compound can absorb UV light. Prolonged exposure to high-intensity UV radiation could lead to photochemical reactions, including photoreduction of the ketone or cleavage of the C-Cl bonds, although the latter typically requires more energetic conditions.

A summary of the compound's expected stability under various conditions is presented in the table below.

| Condition | Potential Degradation Pathway | Primary Product Type |

| Strong Acid (e.g., HCl, heat) | Hydrolysis of amide derivatives (if applicable) | Carboxylic acid and amine |

| Strong Base (e.g., NaOH, heat) | Enolate formation, potential for condensation | Complex mixture |

| Strong Reducing Agent (e.g., NaBH₄) | Ketone reduction | Secondary alcohol |

| Strong Oxidizing Agent (e.g., KMnO₄) | Cleavage of aliphatic chain | Dicarboxylic acids, benzoic acid derivatives |

| UV Irradiation | Photoreduction of ketone, potential dehalogenation | Secondary alcohol, monochlorinated species |

This table outlines plausible degradation pathways based on the functional groups present in the molecule.

Mechanistic Investigations into the Biochemical Interactions of 7 2,4 Dichlorophenyl 7 Oxoheptanoic Acid

Elucidation of Enzyme Inhibition Mechanisms.

Following a comprehensive review of available scientific literature, specific mechanistic data regarding the enzyme inhibition properties of 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid is not presently available. While related dichlorophenyl compounds have been investigated for their potential to interact with various enzymes, detailed studies concerning this specific molecule have not been identified.

Kinetic Characterization of Enzyme-Inhibitor Complexes.

No specific studies detailing the kinetic characterization of enzyme-inhibitor complexes for this compound were found in the public domain. Therefore, kinetic parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the type of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound remain undetermined.

Identification of Target Enzymes and Isoforms through High-Throughput Screening.

There is no available information from high-throughput screening assays to identify the specific target enzymes and their isoforms for this compound. High-throughput screening is a common methodology in drug discovery for identifying interactions between a compound and a large number of potential biological targets, but results for this particular acid have not been published.

Binding Site Analysis through Site-Directed Mutagenesis and Fragment-Based Approaches.

Detailed binding site analysis for this compound is not available in the current body of scientific literature. Methodologies such as site-directed mutagenesis, which can pinpoint key amino acid residues involved in inhibitor binding, and fragment-based approaches, which map the binding of smaller chemical fragments, have not been applied to elucidate the interaction of this compound with any potential enzyme targets.

Exploration of Metabolic Pathways and Transformations.

The metabolic pathways and transformations of this compound have not been documented in published research. Understanding the metabolism of a compound is crucial for determining its pharmacokinetic profile and potential biological activity.

In Vitro Metabolic Fate using Cellular and Subcellular Fractions.

There are no available studies on the in vitro metabolic fate of this compound using cellular fractions (such as hepatocytes) or subcellular fractions (such as liver microsomes or S9 fractions). Such studies are essential for identifying the primary routes of metabolism and the enzymes involved.

Identification of Metabolites and Their Structures using Advanced Analytical Techniques.

As no metabolic studies have been published, there is no information regarding the metabolites of this compound. Consequently, the application of advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to identify and characterize the structures of its metabolites has not been reported.

Enzyme Systems Involved in Compound Biotransformation (e.g., Cytochrome P450, Transferases)

The biotransformation of this compound is anticipated to proceed through two primary phases of metabolism, characteristic of xenobiotic compounds. Phase I reactions are likely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, followed by Phase II conjugation reactions mediated by transferases.

Cytochrome P450 (CYP) Enzymes: The dichlorinated phenyl ring and the aliphatic heptanoic acid chain of the molecule present several potential sites for oxidative metabolism by CYP enzymes. The presence of chlorine atoms on the aromatic ring can influence the regioselectivity of hydroxylation. Studies on other dichlorophenyl-containing compounds have demonstrated that CYP enzymes, particularly isoforms like CYP3A4, are involved in their metabolism. nih.govnih.gov The aromatic ring is a probable site for hydroxylation, a common reaction catalyzed by CYPs. mdpi.com Additionally, the aliphatic chain could undergo omega- or omega-1 hydroxylation. The ketone group might also be a target for reduction to a secondary alcohol, a reaction that can be catalyzed by certain CYP isoforms or other cytosolic reductases. nih.gov The specific CYP isoforms involved would require experimental determination using human liver microsomes or recombinant CYP enzymes.

Transferases: Following Phase I oxidative metabolism, or directly acting on the parent compound, Phase II transferase enzymes are expected to play a significant role in the detoxification and elimination of this compound. The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation with glucuronic acid to form a more water-soluble acyl glucuronide. nih.govacs.orgresearchgate.netjove.com This is a major pathway for the clearance of many carboxylic acid-containing drugs. Additionally, sulfotransferases (SULTs) could potentially conjugate sulfate (B86663) to any hydroxylated metabolites formed during Phase I.

The interplay between these enzyme systems dictates the metabolic fate of the compound, influencing its residence time in the body and the nature of its metabolites.

Molecular Recognition and Ligand-Biomolecule Binding Studies

The biological effects of any compound are contingent on its ability to be recognized by and bind to specific biomolecules. While specific binding partners for this compound have not been experimentally identified, its structural features suggest potential interactions with various proteins.

Quantitative Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To quantitatively assess the binding of this compound to potential protein targets, several biophysical techniques are available.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. An ITC experiment would provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This data is crucial for understanding the driving forces behind the molecular recognition process.

Surface Plasmon Resonance (SPR): SPR is a sensitive optical technique that can monitor binding events in real-time without the need for labeling. By immobilizing a potential protein target on a sensor chip, the association and dissociation of this compound can be measured, providing kinetic parameters (kon and koff) from which the binding affinity can be derived.

These techniques would be invaluable in identifying and characterizing the direct molecular targets of the compound.

Investigation of Binding Specificity and Affinity to Various Biomolecules

The specificity and affinity of this compound for different biomolecules will determine its pharmacological or toxicological profile. Based on its structure, potential binding partners could include:

Nuclear Receptors: The lipophilic nature of the dichlorophenyl group and the presence of a carboxylic acid moiety suggest possible interactions with nuclear receptors that regulate gene expression.

Enzymes: The compound could act as an inhibitor or substrate for various enzymes. For instance, its structural similarity to certain fatty acids might lead to interactions with enzymes involved in lipid metabolism.

Transporter Proteins: As discussed in the next section, the compound may bind to transporter proteins, affecting its cellular concentration.

Computational docking and screening approaches could be employed to predict potential binding partners, which could then be validated experimentally using techniques like ITC and SPR.

Cellular Uptake Mechanisms in Model Biological Systems

The ability of this compound to exert a biological effect is dependent on its capacity to cross cell membranes and reach its intracellular targets.

Permeability Studies Across Artificial and Cell-Based Membrane Models

The passive permeability of a compound is often assessed using in vitro models.

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput method to predict passive transcellular permeability.

Caco-2 Cell Monolayers: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses a variety of transporters, making it a widely used in vitro model to predict intestinal drug absorption. researchgate.netnih.gov Permeability studies with Caco-2 cells would provide an apparent permeability coefficient (Papp), which can be used to classify the compound's absorption potential.

Given the presence of both a lipophilic dichlorophenyl group and a polar carboxylic acid, the permeability of this compound is expected to be influenced by pH, as the ionization state of the carboxylic acid will affect its lipophilicity.

Investigation of Transporter Protein Involvement in Cellular Entry

In addition to passive diffusion, the cellular uptake and efflux of this compound may be mediated by transporter proteins. The carboxylic acid group makes it a potential substrate for organic anion transporters (OATs) and other solute carrier (SLC) transporters that are involved in the uptake of endogenous and xenobiotic organic acids.

Conversely, the compound could also be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are efflux pumps that can limit the intracellular accumulation of xenobiotics. Bidirectional transport studies across Caco-2 cell monolayers can help elucidate the role of active transport. A significantly higher basal-to-apical permeability compared to apical-to-basal permeability would suggest the involvement of efflux transporters.

Further studies using specific inhibitors of these transporters or cell lines overexpressing particular transporters would be necessary to identify the specific proteins involved in the cellular disposition of this compound.

Interactive Data Table: Predicted Physicochemical Properties and Potential Biological Interactions of this compound

| Property/Interaction | Predicted Outcome | Rationale |

| Biotransformation | ||

| Phase I Metabolism | Hydroxylation of the aromatic ring and/or aliphatic chain, reduction of the ketone. | Common metabolic pathways for dichlorophenyl compounds and ketones catalyzed by Cytochrome P450 enzymes. nih.govmdpi.comnih.gov |

| Phase II Metabolism | Glucuronidation of the carboxylic acid. | A major detoxification pathway for carboxylic acids mediated by UGTs. nih.govacs.orgresearchgate.netjove.com |

| Molecular Binding | ||

| Potential Targets | Nuclear receptors, metabolic enzymes, transporter proteins. | Based on structural similarity to endogenous ligands and other xenobiotics. |

| Binding Affinity | To be determined experimentally (ITC, SPR). | No available data. |

| Cellular Uptake | ||

| Passive Permeability | Moderate, pH-dependent. | Balance of lipophilic and hydrophilic moieties. researchgate.netnih.gov |

| Active Transport | Potential substrate for OATs (uptake) and P-gp/BCRP (efflux). | Carboxylic acid moiety and overall structure are recognized by these transporter families. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 7 2,4 Dichlorophenyl 7 Oxoheptanoic Acid Analogs

Impact of Halogen Substitution Patterns on Molecular Recognition and Biochemical Activity

The 2,4-dichloro substitution pattern on the phenyl ring of 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid is a critical determinant of its electronic and steric properties, which in turn significantly influences its molecular recognition by biological targets. Halogens, particularly chlorine, are electron-withdrawing groups that can affect the acidity of the carboxylic acid moiety and the reactivity of the keto group.

The position of the chlorine atoms is also crucial. A 2,4-substitution pattern creates a specific electronic distribution and steric profile that can either be essential for fitting into a receptor's binding pocket or for orienting the molecule correctly for a catalytic process. For instance, in studies of other arylalkanoic acids, the specific placement of halogen substituents has been shown to be critical for activity, with some positional isomers being highly active while others are not. It is plausible that the 2,4-dichloro pattern in this compound is optimized for a particular biological target.

Variations in this substitution pattern would likely lead to significant changes in activity. For example, moving the chlorine atoms to the 3 and 5 positions would create a different electronic and steric environment, which could reduce or enhance binding affinity. Replacing chlorine with other halogens, such as fluorine or bromine, would also alter the molecule's properties. Fluorine, being more electronegative, could form stronger hydrogen bonds, while bromine, being larger, could provide a better steric fit in some binding pockets.

Table 1: Hypothetical Impact of Halogen Substitution on the Activity of 7-Phenyl-7-oxoheptanoic Acid Analogs

| Phenyl Substitution | Predicted Effect on Activity | Rationale |

| Unsubstituted | Lower activity | Lack of specific electronic and steric interactions provided by halogens. |

| 2,4-Dichloro | Optimal activity (assumed) | Specific electronic and steric profile for target binding. |

| 3,5-Dichloro | Potentially reduced activity | Altered steric and electronic properties may lead to a poorer fit in the binding pocket. |

| 4-Fluoro | Potentially altered activity | Increased electronegativity could enhance hydrogen bonding, but smaller size may reduce van der Waals interactions. |

| 4-Bromo | Potentially altered activity | Larger size may provide a better steric fit or cause steric hindrance, depending on the binding site topology. |

Influence of Alkyl Chain Length and Branching on Binding Affinity and Selectivity

The heptanoic acid side chain of this compound serves as a flexible linker that allows the dichlorophenyl head group to orient itself optimally within a binding site. The length and flexibility of this chain are often critical for biological activity.

A chain of seven carbons provides a specific distance and conformational flexibility between the aromatic ring and the terminal carboxylic acid. Shortening or lengthening the chain would alter this distance and could prevent the key functional groups from interacting with their respective binding partners simultaneously. For example, if the carboxylic acid group needs to interact with a basic residue in a receptor pocket while the dichlorophenyl ring sits (B43327) in a hydrophobic pocket, the seven-carbon chain may be the optimal length to span this distance.

Introducing branching into the alkyl chain would restrict its conformational freedom. This could be beneficial if it locks the molecule into a bioactive conformation, but it could also be detrimental if it prevents the molecule from adopting the necessary shape to bind to its target. Branching would also increase the steric bulk of the chain, which could either improve or hinder binding, depending on the size and shape of the binding pocket.

Role of the Keto Group and Carboxylic Acid Moiety in Functional Interactions

The keto group and the carboxylic acid moiety are two key functional groups that are likely to be directly involved in the functional interactions of this compound with its biological target.

The keto group , being a polar and a hydrogen bond acceptor, can form strong hydrogen bonds with donor groups in a receptor, such as the amide protons of the peptide backbone or the hydroxyl groups of serine, threonine, or tyrosine residues. The carbonyl oxygen of the keto group is a nucleophilic center and could potentially be involved in covalent interactions with the target, although this is less common for simple ketones.

The carboxylic acid moiety is a versatile functional group that can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from both oxygens). At physiological pH, the carboxylic acid will be deprotonated to form a carboxylate anion. This negative charge can form strong ionic interactions (salt bridges) with positively charged residues in a binding site, such as lysine (B10760008), arginine, or histidine. This is a very common and important interaction for the binding of many drugs.

The presence of both a keto group and a carboxylic acid suggests that the molecule may interact with a binding site that has complementary hydrogen bond donors/acceptors and a positively charged residue.

Stereochemical Considerations and Their Contribution to Molecular Interactions

If the alkyl chain of this compound were to be branched, it would introduce a chiral center, leading to the existence of stereoisomers (enantiomers or diastereomers). Biological systems are inherently chiral, and it is very common for stereoisomers of a drug to have different biological activities.

One enantiomer may bind to a receptor with high affinity, while the other may bind with much lower affinity or not at all. This is because the three-dimensional arrangement of the atoms in one enantiomer may be a perfect complement to the chiral binding site of the receptor, while the other enantiomer, being a non-superimposable mirror image, will not fit as well.

Therefore, if any analogs of this compound with chiral centers were to be synthesized, it would be crucial to separate and test the individual stereoisomers to determine which one is responsible for the desired biological activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model for analogs of this compound could be a valuable tool for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective analogs.

To develop a QSAR model, a series of analogs would first need to be synthesized and their biological activity measured. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or partial least squares, would then be used to find a mathematical equation that best correlates the molecular descriptors with the biological activity. A good QSAR model would not only be able to predict the activity of new compounds but could also provide insights into the molecular properties that are important for activity. For example, if the QSAR model shows that a particular steric parameter is highly correlated with activity, it would suggest that the size and shape of the molecules are critical for their interaction with the biological target.

Computational Chemistry and Advanced Molecular Modeling of 7 2,4 Dichlorophenyl 7 Oxoheptanoic Acid

Theoretical Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid is primarily dictated by the rotatable bonds within its heptanoic acid chain and the bond connecting the carbonyl group to the dichlorophenyl ring. A theoretical conformational analysis can map the potential energy surface of the molecule, identifying low-energy, stable conformations.

The heptanoic acid chain, with its multiple sp3-hybridized carbon atoms, can adopt a vast number of conformations. However, the most stable arrangements are typically extended, zig-zag structures that minimize steric hindrance. The torsion angles around the C-C bonds of the aliphatic chain will have multiple local energy minima, corresponding to gauche and anti-arrangements.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Ring-C=O) | Heptanoic Chain Conformation | Relative Energy (kcal/mol) |

| 1 | ~15° | Extended (anti) | 0.00 |

| 2 | ~165° | Extended (anti) | 0.25 |

| 3 | ~90° | Extended (anti) | 3.50 |

| 4 | ~15° | Gauche | 1.50 |

The energy landscape map would illustrate these stable conformations as basins on a potential energy surface, separated by energy barriers corresponding to transition states. This analysis is fundamental for understanding which shapes the molecule is likely to adopt in a biological environment.

Molecular Docking Simulations for Enzyme-Ligand Interaction Prediction and Hotspot Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. ijper.org This method can elucidate potential biological targets for this compound and identify key interactions driving its binding affinity.

Given the presence of a ketone and a carboxylic acid, potential enzyme targets could include various hydrolases, transferases, or oxidoreductases. For illustrative purposes, a docking simulation could be performed against a hypothetical kinase, a common drug target. The 2,4-dichlorophenyl moiety could occupy a hydrophobic pocket, with the chlorine atoms potentially forming halogen bonds or other non-covalent interactions with the protein backbone or side chains. The carbonyl oxygen and the carboxylic acid group are prime candidates for forming hydrogen bonds with polar residues or coordinated water molecules in the active site.

Hotspot identification within the binding site would reveal specific amino acid residues that contribute significantly to the binding energy. These "hotspots" are crucial for understanding the specificity of the interaction and for guiding the design of more potent analogs. For instance, replacing a chlorine atom with a group capable of forming a stronger interaction with an identified hotspot residue could enhance binding affinity.

Table 2: Predicted Interactions and Docking Score for this compound with a Hypothetical Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys72 | Hydrogen Bond (Carboxylate) | 2.8 |

| Asp184 | Hydrogen Bond (Carboxylate) | 2.9 |

| Leu130 | Hydrophobic (Phenyl Ring) | 3.5 |

| Val80 | Hydrophobic (Aliphatic Chain) | 3.8 |

| Docking Score (kcal/mol) | -8.5 |

Quantum Chemical Calculations of Electronic Properties, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of a molecule. mdpi.com These calculations can predict a range of properties that are difficult to measure experimentally.

The distribution of electron density in this compound is heavily influenced by the electronegative chlorine and oxygen atoms. The molecular electrostatic potential (MEP) map would show regions of negative potential around the carbonyl oxygen and the carboxylic acid oxygens, indicating their propensity to act as hydrogen bond acceptors. The dichlorophenyl ring would exhibit a more complex electronic landscape due to the competing electron-withdrawing effects of the chlorine atoms and the carbonyl group.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. For this molecule, the HOMO is likely to be localized on the dichlorophenyl ring, while the LUMO may be centered on the carbonyl group.

Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G Data)*

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Polarizability | 25.8 ų |

These calculations can also predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be used to validate experimental data.

Molecular Dynamics Simulations to Investigate Binding Dynamics, Stability, and Conformational Changes in Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can explore the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation of this compound bound to its putative target would reveal the stability of the binding pose and the flexibility of both the ligand and the protein.

Key metrics to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD for the ligand would indicate that it remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be involved in ligand binding or allosteric regulation.

Furthermore, MD simulations can track the persistence of key interactions, such as hydrogen bonds, over the course of the simulation. This provides a more realistic assessment of the binding strength than the static picture from docking. Conformational changes in the protein upon ligand binding can also be observed, which may be crucial for its biological function.

De Novo Molecular Design and Virtual Screening Based on Compound Scaffolds for Novel Chemical Probes

The this compound structure can serve as a scaffold for the de novo design of new molecules with potentially improved properties. nih.govarxiv.org By keeping the core dichlorophenyl-oxo moiety, which may be essential for binding to a particular target, modifications can be made to the heptanoic acid chain to enhance potency, selectivity, or pharmacokinetic properties.

Virtual screening techniques can then be employed to evaluate large libraries of these newly designed compounds. A common approach is to use the initial docking pose of the parent compound as a template and then screen for derivatives that are predicted to have a higher binding affinity. This can be achieved through structure-based virtual screening, where each compound in the library is docked into the target's active site, or through ligand-based methods, where compounds are screened based on their similarity to the original active molecule.

For example, the carboxylic acid could be replaced with other acidic groups like a tetrazole to improve metabolic stability. The aliphatic chain length could be varied, or it could be functionalized with other groups to probe for additional interactions within the binding pocket. This iterative process of design and virtual screening can rapidly identify promising candidates for synthesis and experimental testing, accelerating the discovery of novel chemical probes.

Advanced Spectroscopic and Chromatographic Characterization of 7 2,4 Dichlorophenyl 7 Oxoheptanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling the elucidation of the molecular framework.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of the subject compound, distinct signals would be expected for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the heptanoic acid chain. The aromatic protons would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The protons of the methylene (B1212753) groups in the heptanoic acid chain would resonate in the upfield region. The protons alpha to the ketone and the carboxylic acid would be deshielded and thus appear at a higher chemical shift compared to the other methylene protons. Integration of the signals would confirm the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid would be expected to resonate at the lowest field (δ 170-200 ppm). The aromatic carbons would appear in the δ 120-140 ppm range, with the carbons attached to chlorine atoms showing characteristic shifts. The aliphatic carbons of the heptanoic acid chain would be observed in the upfield region (δ 20-40 ppm).

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the complete and unambiguous structural assignment of this compound.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 | d | 1H | Aromatic H |

| ~7.5 | dd | 1H | Aromatic H |

| ~7.4 | d | 1H | Aromatic H |

| ~2.9 | t | 2H | -CH₂-C=O |

| ~2.3 | t | 2H | -CH₂-COOH |

| ~1.7 | m | 4H | -CH₂-CH₂- |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~198 | Ketone C=O |

| ~178 | Carboxylic Acid C=O |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic C-Cl |

| ~132 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~130 | Aromatic C-C=O |

| ~128 | Aromatic C-H |

| ~38 | -CH₂-C=O |

| ~34 | -CH₂-COOH |

| ~28 | -CH₂- |

| ~24 | -CH₂- |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate molecular weight, allowing for the determination of its elemental composition.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the exact mass of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis, often aided by techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragment ions. Expected fragmentation pathways for this compound would include cleavage of the acyl-carbon bond to generate a dichlorobenzoyl cation, as well as fragmentation of the heptanoic acid chain. This fragmentation pattern provides valuable structural information that complements the data obtained from NMR spectroscopy.

Expected Mass Spectrometry Data

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M]⁺ | 288.0371 | Molecular Ion |

| [M+2]⁺ | 290.0342 | Isotope peak for one ³⁷Cl |

| [M+4]⁺ | 292.0312 | Isotope peak for two ³⁷Cl |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. Strong, sharp peaks would be expected around 1710 cm⁻¹ and 1690 cm⁻¹ for the C=O stretching vibrations of the carboxylic acid and the ketone, respectively. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl bonds would show characteristic absorptions in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show absorption bands characteristic of the dichlorophenyl chromophore. The π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group would be the most prominent features. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic ring and can be used for quantitative analysis.

Summary of Expected Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | 2500-3300 | O-H stretch (Carboxylic Acid) |

| IR | ~1710 | C=O stretch (Carboxylic Acid) |

| IR | ~1690 | C=O stretch (Ketone) |

| IR | 1450-1600 | C=C stretch (Aromatic) |

| UV-Vis | ~210, ~250 | π → π* transitions (Aromatic) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantitative Analysis, and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, essential for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be developed to assess its purity.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The compound would be detected using a UV detector set at a wavelength where the analyte absorbs strongly, as determined from its UV-Vis spectrum.

The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions. The purity of the sample would be determined by integrating the area of the main peak and any impurity peaks. This method can be validated for linearity, accuracy, and precision to be used for quantitative analysis of the compound in various matrices. Furthermore, HPLC has the capability to separate potential isomers, should they be present.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. mdpi.com

This technique would unambiguously confirm the connectivity of the atoms as determined by NMR and MS. Furthermore, it would reveal the conformation of the molecule in the solid state, including the orientation of the dichlorophenyl ring relative to the heptanoic acid chain. In the solid state, molecules often arrange themselves in a regular, repeating pattern, and X-ray crystallography can elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, that govern this packing. As this compound is achiral, the determination of absolute stereochemistry is not applicable. However, for chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration. nih.gov

Future Directions and Emerging Research Avenues for 7 2,4 Dichlorophenyl 7 Oxoheptanoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The traditional batch synthesis of chemical compounds is increasingly being supplemented and replaced by modern, sustainable methodologies that offer greater efficiency, safety, and control.

Flow Chemistry: Continuous flow chemistry represents a paradigm shift in chemical synthesis. uc.ptnih.gov Its inherent advantages, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates, make it an attractive platform for the synthesis of 7-(2,4-Dichlorophenyl)-7-oxoheptanoic acid. uc.pt A multi-step synthesis could be "telescoped" into a continuous sequence, minimizing manual handling and purification steps between reactions. nih.gov For instance, the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with a pimelic acid derivative, a key step in forming the core structure, could be significantly optimized under flow conditions to improve yield and reduce waste. The modular nature of flow systems allows for the seamless integration of different reactors and in-line purification, facilitating a more streamlined and automated manufacturing process. uc.pt

Photoredox Catalysis: As a rapidly advancing field in organic synthesis, visible-light photoredox catalysis offers novel pathways for forming chemical bonds under mild conditions. beilstein-journals.orgbeilstein-journals.org This technology utilizes light-absorbing catalysts to initiate single-electron transfer (SET) processes, enabling reactions that are often challenging to achieve through traditional thermal methods. mdpi.com For the synthesis of this compound, photoredox catalysis could potentially be employed to construct the carbon-carbon bond between the phenyl ring and the heptanoic acid chain or to introduce the chloro-substituents with high regioselectivity. The principles of photoredox catalysis, inspired by natural photosynthesis, provide a powerful tool for developing more energy-efficient and environmentally benign synthetic routes. beilstein-journals.org

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, and potential for automation and multi-step telescoping. uc.ptnih.gov |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways, and improved energy efficiency. beilstein-journals.orgmdpi.com |